Mc-VC-PAB-SN38 is a novel compound that serves as an antibody-drug conjugate (ADC) designed for targeted cancer therapy. This compound combines the active cytotoxic agent SN38, a derivative of camptothecin, with a specific linker system that facilitates selective delivery to cancer cells. The structure includes a valine-citrulline (VC) peptide linker and a p-aminobenzyl (PAB) moiety, which are integral for the stability and release of the drug within the target cells.
Mc-VC-PAB-SN38 is classified as an ADC, which is a therapeutic approach that combines an antibody with a cytotoxic drug. This classification allows for targeted delivery of the drug to cancerous tissues while minimizing systemic toxicity. The compound is derived from advanced chemical synthesis techniques aimed at improving the efficacy and safety profiles of existing chemotherapeutic agents.
The synthesis of Mc-VC-PAB-SN38 involves multiple steps that include the preparation of the linker and the conjugation of SN38.
The molecular structure of Mc-VC-PAB-SN38 can be represented as follows:
The chemical reactions involved in synthesizing Mc-VC-PAB-SN38 include:
The mechanism of action for Mc-VC-PAB-SN38 primarily revolves around its ability to selectively target cancer cells:
Mc-VC-PAB-SN38 has significant potential in scientific research and clinical applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4